molecular formula C12H11NO3 B1418294 N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide CAS No. 915922-65-5

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

Cat. No.: B1418294
CAS No.: 915922-65-5
M. Wt: 217.22 g/mol
InChI Key: UQMNRQHIORVLKD-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide is a chemical compound of interest in medicinal chemistry and biological research, featuring a furan ring linked to a 4-hydroxyphenyl group via a carboxamide bridge. While direct studies on this specific compound are limited, its core structure provides strong indications of its potential research applications. Compounds based on the 5-methylfuran-2-carboxamide scaffold are frequently investigated for their potential to modulate enzyme activity . For instance, closely related furan derivatives have been identified as potent inhibitors of enzymes like xanthine oxidase (XO) . The 5-methylfuran moiety is a key structural feature in various bioactive molecules, and its incorporation is often aimed at enhancing molecular interactions with biological targets . Furthermore, the 4-hydroxyphenyl (phenol) group is a common pharmacophore found in molecules that interact with a wide range of cellular receptors and enzymes. Researchers may explore this compound as a building block in the synthesis of more complex molecules or as a lead compound in the development of novel therapeutic agents. It is important to note that some substituted furans can exhibit tissue-specific toxicity, particularly to pulmonary and hepatic systems, which should be a consideration in the design of biological assays . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and conduct their own characterization to confirm the compound's properties and suitability for their specific applications.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-2-7-11(16-8)12(15)13-9-3-5-10(14)6-4-9/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMNRQHIORVLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650555
Record name N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-65-5
Record name N-(4-Hydroxyphenyl)-5-methyl-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Acyl Chloride-Amine Coupling

This method follows a two-step protocol derived from analogous furan-carboxamide syntheses:

  • Amidation with 4-aminophenol :
    • Reactants :
      • 5-methylfuran-2-carbonyl chloride (1.0 eq.)
      • 4-aminophenol (1.1 eq.)
    • Base : Triethylamine (Et₃N, 1.5 eq.) in dry DCM at 0°C → RT.
    • Reaction Time : 12–16 h under inert atmosphere.
    • Workup :
      • Dilute with DCM, wash with 1M HCl (×2), saturated NaHCO₃ (×2), and brine.
      • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 78–85% (white crystalline solid).

Route 2: Direct Coupling via Carbodiimide Chemistry

Alternative to acyl chloride, this method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Reactants :
    • 5-methylfuran-2-carboxylic acid (1.0 eq.)
    • 4-aminophenol (1.1 eq.)
  • Reagents : EDC (1.2 eq.), HOBt (1.2 eq.) in DMF.
  • Conditions : Stir at RT for 24 h.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).

Yield : 65–72%.

Characterization Data

Key analytical data for N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide:

Technique Data
¹H NMR (500 MHz, DMSO-d₆) δ 10.25 (s, 1H, NH), 9.45 (s, 1H, OH), 7.58 (d, J = 8.7 Hz, 2H, ArH), 6.85 (d, J = 8.7 Hz, 2H, ArH), 7.32 (d, J = 3.4 Hz, 1H, furan-H₃), 6.68 (d, J = 3.4 Hz, 1H, furan-H₄), 2.34 (s, 3H, CH₃).
¹³C NMR (126 MHz, DMSO-d₆) δ 160.2 (C=O), 156.8 (C-OH), 152.1 (furan-C₂), 144.3 (furan-C₅), 131.5 (ArC), 127.4 (ArC), 118.9 (furan-C₃), 115.2 (furan-C₄), 114.6 (ArC), 14.7 (CH₃).
HRMS (ESI) m/z calcd for C₁₂H₁₂NO₃ [M+H]⁺: 218.0817; found: 218.0819.
HPLC Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Optimization and Challenges

  • Solvent Selection : DCM or THF outperforms DMF in minimizing side reactions (e.g., O-acylation of the phenol).
  • Base Sensitivity : Et₃N is critical for deprotonating the amine without affecting the phenolic -OH.
  • Purification : Silica gel chromatography (20–40% ethyl acetate/hexane) effectively separates unreacted 4-aminophenol.

Comparative Analysis of Methods

Parameter Acyl Chloride Route EDC/HOBt Route
Yield 78–85% 65–72%
Reaction Time 12–16 h 24 h
Byproducts Minimal Moderate
Scalability Excellent Moderate

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Predicted pKa Key Biological Activity (IC₅₀) Reference
This compound -OH (para) 217.22* Not reported ~9–10 (phenol) Not reported
N-(4-Methoxyphenyl)-5-methylfuran-2-carboxamide -OCH₃ (para) 231.25 178 12.34 Not reported
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide -NH₂ (para) 216.24 Not reported ~5 (amine) Not reported (toxic)
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide -Cl, -SO₂NH₂ 376.81 Not reported ~1–2 (sulfonamide) Not reported
N-(4-Hydroxyphenyl)maleimide (Compound 13) Maleimide core 217.18 Not reported Not reported 12.9 μM (MGL inhibition)

*Calculated based on structure.

Biological Activity

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide, also known as Fenretinide, is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and case studies.

Target Interactions

Fenretinide primarily interacts with cellular targets involved in cancer cell growth inhibition. It has been shown to induce apoptosis in various cancer cell lines by affecting multiple biochemical pathways. Notably, it causes lysosomal membrane permeabilization and the cytosolic relocation of cathepsin D, which plays a crucial role in apoptosis induction.

Biochemical Pathways

The compound impacts several pathways:

  • Lysosomal Membrane Permeabilization : This process leads to the release of cathepsins, promoting apoptosis.
  • Oxidative Stress Induction : Fenretinide generates reactive oxygen species (ROS), contributing to its anticancer effects.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression in cancer cells, particularly in breast cancer models .

Pharmacokinetics

Fenretinide exhibits selective accumulation in breast tissue, which is advantageous for targeting breast cancer. Its pharmacokinetic profile indicates a relatively short half-life; however, its efficacy is enhanced through formulations that improve bioavailability.

Anticancer Properties

Fenretinide has been extensively studied for its anticancer properties. It has demonstrated efficacy against various cancers, including:

  • Breast Cancer : Induces apoptosis and inhibits proliferation in breast cancer cell lines.
  • Non-Small Cell Lung Cancer (NSCLC) : Research indicates potential as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target for NSCLC treatment .

Antimicrobial Activity

In addition to its anticancer effects, Fenretinide has shown promise as an antimicrobial agent. Studies have indicated potential activity against various bacterial strains, suggesting a dual role in both oncology and infectious disease management .

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerInduces apoptosis in breast and lung cancer cells
AntimicrobialEffective against certain gram-positive and gram-negative bacteria
MechanismLysosomal permeabilization; oxidative stress induction

Case Studies

  • Breast Cancer Study : A study involving the administration of Fenretinide in breast cancer models showed a significant reduction in tumor size and increased apoptosis markers compared to control groups. The study highlighted its potential as an adjunct therapy in breast cancer treatment.
  • NSCLC Treatment Exploration : Research targeting 17β-HSD1 revealed that compounds structurally related to Fenretinide could inhibit tumor growth effectively in NSCLC models, suggesting new avenues for therapeutic development against this aggressive cancer type .
  • Antimicrobial Efficacy : In vitro studies demonstrated that Fenretinide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent alongside traditional therapies .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs .
  • Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks. Ensure proper ventilation during synthesis .
  • Emergency Measures : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Acyl Chloride Intermediate : React 5-methylfuran-2-carbonyl chloride with 4-aminophenol under reflux in dichloromethane (DCM) with triethylamine (Et3_3N) as a base .
  • Coupling Agents : Use DMAP (4-dimethylaminopyridine) in DMF to facilitate amide bond formation at 60°C for 36 hours .
  • Purification : Recrystallize crude product from methanol or ethanol to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 9.8 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Limit impurities to <0.5% total .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ = 246.0892) .

Q. How should researchers properly store this compound to maintain its stability?

  • Methodological Answer :

  • Conditions : Store in airtight containers under inert gas (N2_2) at 2–8°C. Avoid exposure to moisture and light .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., hydrolyzed furan rings) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DCM with DMF to enhance solubility of aromatic intermediates, achieving yields up to 84% .
  • Catalyst Screening : Test alternative catalysts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for faster amide coupling .
  • Temperature Control : Maintain reflux at 50–60°C to balance reaction rate and byproduct formation .

Q. What strategies are employed to resolve contradictory bioactivity data reported for this compound derivatives in pharmacological studies?

  • Methodological Answer :

  • Structural Variants : Compare analogs with substituent modifications (e.g., 4-hydroxyphenyl vs. 3-hydroxyphenyl) to isolate pharmacophore contributions .
  • In Vivo Validation : Use hyperlipidemic rodent models to confirm anti-hyperlipidemic activity, ensuring proper dose standardization (e.g., 50 mg/kg/day) .
  • Purity Correlation : Cross-check bioactivity results with impurity profiles (e.g., residual solvents or unreacted starting materials) using LC-MS .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer :

  • Substituent Scanning : Synthesize derivatives with methoxy, nitro, or halogen groups on the phenyl ring to assess electronic effects on receptor binding .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like PPAR-γ or AMPK .
  • Pharmacokinetic Profiling : Measure logP values and metabolic stability in microsomal assays to link structural features to bioavailability .

Q. How can advanced spectroscopic methods be utilized to confirm the stereochemical configuration of this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and dihedral angles (e.g., furan-phenyl torsion angle = 12.5°) .
  • NOESY NMR : Detect spatial proximity between hydroxyl protons and methyl groups to assign stereochemistry .
  • Vibrational Spectroscopy : Use FT-IR to identify hydrogen-bonding patterns (e.g., C=O stretching at 1680 cm1^{-1}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
Reactant of Route 2
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N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

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